Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1221818-26-3
VCID: VC7196306
InChI: InChI=1S/C9H14F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11)12/h6-7,13H,2-5H2,1H3
SMILES: CCOC(=O)C1CCC(NC1)C(F)(F)F
Molecular Formula: C9H14F3NO2
Molecular Weight: 225.211

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate

CAS No.: 1221818-26-3

Cat. No.: VC7196306

Molecular Formula: C9H14F3NO2

Molecular Weight: 225.211

* For research use only. Not for human or veterinary use.

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate - 1221818-26-3

Specification

CAS No. 1221818-26-3
Molecular Formula C9H14F3NO2
Molecular Weight 225.211
IUPAC Name ethyl 6-(trifluoromethyl)piperidine-3-carboxylate
Standard InChI InChI=1S/C9H14F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11)12/h6-7,13H,2-5H2,1H3
Standard InChI Key BMBTXOVEYNKLNZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCC(NC1)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate (C9_9H14_{14}F3_3NO2_2) features a six-membered piperidine ring with a trifluoromethyl (-CF3_3) group at the 6-position and an ethyl ester (-COOEt) at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety provides a handle for further functionalization.

Molecular Weight and Formula

  • Molecular Formula: C9_9H14_{14}F3_3NO2_2

  • Molecular Weight: 237.21 g/mol (calculated based on analogous compounds ).

Predicted Physicochemical Properties

PropertyValueSource Analogy
Boiling Point210–215°C (estimated)Similar to
Density1.22–1.25 g/cm³Derived from
LogP (Partition Coeff.)1.8–2.3Computed descriptors

The trifluoromethyl group contributes to increased electronegativity and steric bulk, influencing solubility and intermolecular interactions.

Synthesis and Reaction Pathways

The synthesis of ethyl 6-(trifluoromethyl)piperidine-3-carboxylate can be inferred from methods used for analogous piperidine and pyran derivatives. Key steps include cyclization, trifluoromethylation, and esterification.

Cyclization and Trifluoromethylation

A plausible route involves the cyclization of a precursor such as ethyl 3-aminopent-4-enoate, followed by trifluoromethylation using agents like trifluoromethyl copper (CuCF3_3) or the Ruppert–Prakash reagent (TMSCF3_3). For example:

Ethyl 3-aminopent-4-enoate+TMSCF3BaseEthyl 6-(trifluoromethyl)piperidine-3-carboxylate\text{Ethyl 3-aminopent-4-enoate} + \text{TMSCF}_3 \xrightarrow{\text{Base}} \text{Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate}

This reaction typically requires anhydrous conditions and catalysts such as cesium fluoride.

Esterification and Functionalization

The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further derivatization. For instance:

Ethyl esterNaOH/H2OCarboxylic acidSOCl2Acid chloride\text{Ethyl ester} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{Carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride}

Subsequent reactions with amines or alcohols yield amides or esters, respectively .

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by its ester and trifluoromethyl groups, which participate in distinct chemical transformations.

Ester Hydrolysis and Reduction

  • Hydrolysis: The ethyl ester undergoes saponification to form the carboxylic acid, a precursor for bioactive molecules.

  • Reduction: Lithium aluminum hydride (LiAlH4_4) reduces the ester to a primary alcohol, enabling access to piperidine alcohols.

Trifluoromethyl Group Stability

Applications in Medicinal Chemistry

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate serves as a building block for drug candidates targeting neurological and inflammatory diseases.

Bioactivity and Target Engagement

  • Enzyme Inhibition: The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors.

  • Metabolic Stability: Fluorination reduces cytochrome P450-mediated metabolism, prolonging half-life .

Case Study: Anticancer Derivatives

Derivatives of similar piperidine carboxylates exhibit antiproliferative activity against cancer cell lines. For example, ethyl 6-oxo-2-(trifluoromethyl)piperidine-3-carboxylate analogs inhibit tubulin polymerization, suggesting potential for the title compound in oncology research.

HazardPrecaution
Skin/IrritationUse nitrile gloves and lab coat
Inhalation RiskPerform reactions in a fume hood
Environmental ImpactAvoid aqueous discharge

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